6-(2-Propenyl)dihydrolysergic acid is a derivative of dihydrolysergic acid, which itself is a structural analog of the well-known psychedelic compound lysergic acid diethylamide. The compound features a propenyl group at the sixth position of the ergoline skeleton, which is characteristic of many bioactive compounds derived from ergot alkaloids. This compound is classified under the category of ergoline derivatives, which are known for their diverse pharmacological effects.
The compound can be synthesized from various precursors in the ergoline family. Dihydrolysergic acid, from which it is derived, is often obtained through complex synthetic routes involving lysergic acid as a starting material. The synthesis of 6-(2-Propenyl)dihydrolysergic acid can also involve modifications to existing ergoline structures, particularly through alkylation or substitution reactions.
6-(2-Propenyl)dihydrolysergic acid belongs to the class of ergoline derivatives, which are heterocyclic compounds containing a fused bicyclic structure that includes an indole and a pyrrole-like ring. These compounds are often associated with various biological activities, including interactions with neurotransmitter systems.
The synthesis of 6-(2-Propenyl)dihydrolysergic acid typically involves several steps that may include:
Recent studies have reported successful synthetic routes for similar compounds using various strategies, including palladium-catalyzed reactions and Fischer indolization techniques . These methods highlight the importance of regioselectivity and stereochemistry in synthesizing complex alkaloid derivatives.
The molecular structure of 6-(2-Propenyl)dihydrolysergic acid features a characteristic ergoline backbone with a propenyl substituent at the sixth position. The chemical formula can be represented as , and it has a molecular weight of approximately 310.39 g/mol. The structure can be visualized as follows:
The compound's structural data can be further analyzed using techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry, which provide insights into its molecular configuration and confirm its identity.
6-(2-Propenyl)dihydrolysergic acid can undergo various chemical reactions typical for alkaloids, including:
The reactivity of this compound can be influenced by its functional groups and stereochemistry, making it suitable for further derivatization or modification to enhance biological activity or selectivity .
The mechanism of action for 6-(2-Propenyl)dihydrolysergic acid is likely related to its interaction with serotonin receptors, particularly the 5-HT receptor family. Ergoline derivatives are known to exhibit agonistic or antagonistic properties at these receptors, influencing neurotransmission and potentially leading to psychoactive effects.
Research indicates that similar compounds can modulate dopaminergic pathways and may have implications in treating disorders such as Parkinson's disease or other neurological conditions . The specific binding affinities and functional outcomes would require further pharmacological studies.
Relevant analyses include melting point determination, solubility tests, and spectroscopic characterization to ascertain purity and identity.
6-(2-Propenyl)dihydrolysergic acid has potential applications in:
This compound exemplifies the ongoing interest in ergoline chemistry and its implications for medicinal chemistry and neuropharmacology. Further research could elucidate its full pharmacological profile and therapeutic potential.
The biosynthesis of ergot alkaloids originates from the condensation of tryptophan and dimethylallyl pyrophosphate (DMAPP), mediated by dimethylallyltryptophan synthase (DMATS). This reaction yields 4-dimethylallyl-L-tryptophan, the universal precursor of ergoline alkaloids [4] [7]. Subsequent steps involve N-methylation, cyclization, and oxidations to form the tetracyclic ergoline ring system. The pathway bifurcates at chanoclavine-I aldehyde, leading to either clavine-type alkaloids (e.g., agroclavine) or lysergic acid derivatives through ring closure and oxidation [4]. Claviceps purpurea fungi typically introduce oxygen at C8 of lysergic acid, enabling peptide alkaloid formation (e.g., ergotamine), whereas 6-(2-Propenyl)dihydrolysergic acid arises from modifications at the C6 position of dihydrolysergic acid [4] .
Table 1: Key Biosynthetic Intermediates in Ergot Alkaloid Pathways
Intermediate | Enzyme Involved | Structural Significance |
---|---|---|
4-Dimethylallyl-L-tryptophan | Dimethylallyltryptophan synthase | Initial prenylated tryptophan scaffold |
Chanoclavine-I aldehyde | FAD-dependent oxidoreductase | Branch point for clavine/lysergic acid routes |
Agroclavine | EasA (old yellow enzyme) | First tricyclic clavine alkaloid |
Dihydrolysergic acid | Catalytic reduction of lysergic acid | Saturated C9-C10 bond enabling C6 modifications |
Dihydrolysergic acid serves as a pivotal intermediate due to its saturated C9-C10 bond, which confers conformational stability compared to lysergic acid. This saturation prevents spontaneous isomerization and facilitates selective functionalization at C6 [1] [8]. In 6-(2-Propenyl)dihydrolysergic acid, the allyl (propenyl) group at C6 introduces steric bulk and electronic modulation, altering receptor binding affinity. Notably, this scaffold is a confirmed metabolite of cabergoline (dopamine D2 receptor agonist), where enzymatic N-depropylation exposes the C6 site for allylation [1] [8]. The carboxyl group at C8 further enables amide bond formation in semi-synthetic derivatives, expanding pharmacological utility [3] .
The introduction of the propenyl group at C6 involves prenyltransferase-like enzymes that catalyze allylic substitutions. Structural studies indicate that these enzymes bind isoprenoid diphosphates (e.g., DMAPP) as donors, facilitating nucleophilic attack by the C6 nitrogen of dihydrolysergic acid [3]. This reaction proceeds via an SN2' mechanism, where the enzyme's active site directs regioselective allylation over prenylation [1]. Mutagenesis analyses of Claviceps prenyltransferases reveal conserved aspartate residues that coordinate magnesium ions, essential for diphosphate substrate activation [3] [7]. The product’s stereochemistry is retained as 8β-configuration, critical for bioactivity [3].
Table 2: Enzymatic Modifications at C6 of Dihydrolysergic Acid
Enzyme Class | Reaction Type | Cofactor Requirements | Product Regioselectivity |
---|---|---|---|
Prenyltransferases | Allylation | Mg²⁺, DMAPP | 6-(2-Propenyl)dihydrolysergic acid |
Methyltransferases | N-Methylation | S-Adenosyl methionine | N-Methyl-dihydrolysergates |
Cytochrome P450s | Hydroxylation | NADPH, O₂ | 6-Hydroxy-dihydrolysergic acid |
Lysergic acid and dihydrolysergic acid represent parallel branches in Claviceps metabolism. Lysergic acid derivatives (e.g., ergometrine) retain a C9-C10 double bond, conferring planarity and affinity for serotonin receptors [4] . In contrast, 6-(2-Propenyl)dihydrolysergic acid lacks this unsaturation, reducing conformational flexibility but enhancing stability under physiological conditions [1] [7]. Metabolically, lysergic acid is incorporated into complex peptidic alkaloids via nonribosomal peptide synthetases (NRPS), whereas dihydrolysergic acid derivatives undergo fewer modifications, accumulating as free acids or simple amides [4]. Yeast-based reconstitution studies confirm that dihydrolysergic acid derivatives achieve higher titers (1.7 mg/L) than lysergic acid in heterologous systems due to reduced oxidative stress [7]. This divergence underscores evolutionary specialization: lysergic acid for neuroactive peptides vs. dihydrolysergic acid for non-peptidic agonists like cabergoline precursors [8].
CAS No.:
CAS No.: 1401708-83-5
CAS No.: 119068-77-8
CAS No.: 113378-31-7
CAS No.: 92950-40-8
CAS No.: 120026-55-3